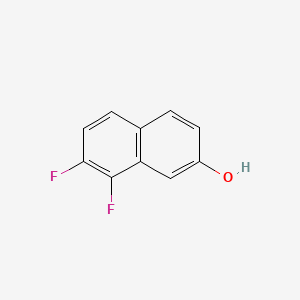

7,8-Difluoronaphthalen-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

7,8-difluoronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2O/c11-9-4-2-6-1-3-7(13)5-8(6)10(9)12/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMVMIRGSTHRUHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630318 | |

| Record name | 7,8-Difluoronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675132-42-0 | |

| Record name | 7,8-Difluoro-2-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675132-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Difluoronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7,8-Difluoronaphthalen-2-ol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the core physicochemical properties, synthesis, and potential applications of 7,8-Difluoronaphthalen-2-ol. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes current knowledge, offers practical experimental insights, and contextualizes the compound's relevance in modern chemical research. Our discussion is grounded in established scientific literature and supplier data, providing a reliable and authoritative resource for laboratory and development settings.

Introduction and Strategic Importance

Fluorinated aromatic compounds are of paramount importance in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into an organic scaffold can profoundly alter its electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] this compound, a specialty chemical, presents a unique scaffold for the design of novel chemical entities. Its specific substitution pattern offers distinct electronic and steric properties compared to other fluorinated naphthalenes, making it a compelling candidate for investigation in areas such as targeted therapeutics and advanced materials.

This guide serves as a foundational resource, elucidating the fundamental characteristics of this compound to empower researchers to harness its potential. We will delve into its structural and electronic properties, provide an overview of its synthesis and analytical characterization, and discuss its potential applications, all while adhering to the principles of scientific rigor and practical utility.

Physicochemical and Electronic Properties

The defining characteristics of this compound stem from the interplay between the electron-donating hydroxyl group and the strongly electron-withdrawing fluorine atoms on the naphthalene core. This unique arrangement dictates its reactivity, acidity, and intermolecular interactions.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆F₂O | |

| Molecular Weight | 180.15 g/mol | [3][4][5] |

| Appearance | Solid | [3] |

| Boiling Point | 305.6°C at 760 mmHg | [3][5] |

| Purity | ~95% | [3][4] |

| Storage Temperature | 2-8°C, stored under nitrogen | [3][4] |

| Synonyms | 7,8-difluoro-2-naphthol | [4] |

| CAS Number | 675132-42-0 | [3][4][5] |

Electronic Profile and Reactivity Insights

The two fluorine atoms at the C7 and C8 positions exert a strong inductive electron-withdrawing effect (-I), which significantly influences the electron density of the naphthalene ring system. This effect is particularly pronounced at the ortho and para positions relative to the fluorine substituents. The hydroxyl group at the C2 position, conversely, is an activating, ortho-, para-directing group due to its resonance effect (+M).

The interplay of these effects suggests that electrophilic aromatic substitution reactions will likely be directed to the positions activated by the hydroxyl group, although the overall reactivity of the ring will be attenuated by the deactivating fluorine atoms. The acidity of the hydroxyl proton is expected to be enhanced compared to unsubstituted 2-naphthol (pKa ~9.5) due to the inductive effect of the fluorine atoms, a critical consideration for its use in nucleophilic reactions and for its interaction with biological targets.

Synthesis and Characterization

While detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, its availability from commercial suppliers indicates that scalable synthetic routes have been developed.[3][4][5] A plausible retrosynthetic analysis suggests that its synthesis could involve the introduction of fluorine atoms onto a pre-functionalized naphthalene core, followed by the installation or unmasking of the hydroxyl group.

General Synthetic Considerations

A potential synthetic approach could involve a multi-step sequence starting from a readily available naphthalene derivative. Key transformations might include:

-

Electrophilic Fluorination: Direct fluorination of an activated naphthalene ring system.

-

Diazotization-Fluorination (Balz-Schiemann Reaction): Conversion of an amino group to a fluorine atom via a diazonium salt intermediate.

-

Nucleophilic Aromatic Substitution (SNAAr): Displacement of a suitable leaving group by fluoride on a highly electron-deficient naphthalene ring.

The final step would likely be the introduction or deprotection of the C2-hydroxyl group.

Caption: A conceptual workflow for the synthesis of this compound.

Analytical Characterization

To ensure the identity and purity of this compound, a suite of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for elucidating the chemical structure and confirming the positions of the fluorine and hydroxyl groups.

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the O-H and C-F bonds.

Certificates of Analysis (COA) and Certificates of Origin (COO) are available from suppliers and provide key analytical data.[3][4][5]

Potential Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it an attractive building block for various applications.

Medicinal Chemistry

-

Scaffold for Bioactive Molecules: The fluorinated naphthalene core can be utilized as a scaffold for the design of novel therapeutic agents. Fluorine substitution is a well-established strategy to enhance metabolic stability and binding affinity.[1][2]

-

Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it can be used as a fragment in FBDD campaigns to identify new binding motifs for protein targets.

-

Kinase Inhibitors: The naphthalene scaffold is present in numerous kinase inhibitors. The specific difluoro-substitution pattern of this compound could offer a unique interaction profile with the target kinase.

Materials Science

-

Organic Electronics: Fluorinated aromatic compounds are often investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) due to their distinct electronic properties and environmental stability.

-

Advanced Polymers: The hydroxyl group provides a reactive handle for the incorporation of the difluoronaphthalene moiety into polymer backbones, potentially imparting enhanced thermal stability, chemical resistance, and specific optical properties.

Caption: Potential application areas for this compound.

Safety and Handling

This compound is classified as a warning-level hazard, with H-statements indicating it is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[3]

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[3]

-

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8°C.[4]

Conclusion

This compound is a specialized chemical building block with considerable potential in both medicinal chemistry and materials science. Its unique electronic and structural properties, conferred by the vicinal difluoro substitution on the naphthalene core, make it a valuable tool for researchers seeking to develop novel molecules with tailored properties. This guide has provided a comprehensive overview of its fundamental characteristics, synthetic considerations, and potential applications, drawing from available supplier data and established chemical principles. It is intended to serve as a valuable resource for scientists and professionals engaged in cutting-edge chemical research and development.

References

-

Al-Hayali, R., & Taha, M. O. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 12(15), 1357–1361. [Link]

-

Rachwal, S., & Smith, H. E. (1993). The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. Archives of Toxicology, 67(8), 555–565. [Link]

Sources

- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 675132-42-0 [sigmaaldrich.com]

- 4. This compound | 675132-42-0 [sigmaaldrich.com]

- 5. This compound | 675132-42-0 [sigmaaldrich.com]

An In-depth Technical Guide to 7,8-Difluoronaphthalen-2-ol

CAS Number: 675132-42-0 | Molecular Formula: C₁₀H₆F₂O | Molecular Weight: 180.15 g/mol

This technical guide provides a comprehensive overview of 7,8-Difluoronaphthalen-2-ol, a fluorinated aromatic alcohol of interest to researchers and professionals in drug discovery, materials science, and synthetic chemistry. Given the limited specific literature on this compound, this guide integrates available data with established principles of chemical synthesis and spectroscopic analysis to offer predictive insights and practical methodologies.

Physicochemical and Safety Data

Commercially available as a solid, this compound possesses the fundamental properties outlined below. These characteristics are crucial for its handling, storage, and application in a laboratory setting.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Synonyms | 7,8-difluoro-2-naphthol | |

| Physical Form | Solid | |

| Boiling Point | 305.6°C at 760 mmHg | |

| Purity | Typically ≥95% | |

| Storage | 2-8°C, under an inert atmosphere (e.g., Nitrogen) |

Safety Profile:

This compound is classified as harmful and an irritant. Standard laboratory safety protocols should be strictly followed.

-

GHS Pictogram: GHS07 (Harmful)[1]

-

Signal Word: Warning[1]

-

Hazard Statements:

-

Precautionary Statements:

Proposed Synthesis and Mechanism

Hypothetical Synthetic Workflow:

Caption: Proposed multi-step synthesis of this compound.

Detailed Protocol:

Step 1: Nitration of 2,3-Difluoronaphthalene

-

To a cooled (0-5°C) solution of 2,3-difluoronaphthalene in concentrated sulfuric acid, add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature.

-

After the addition is complete, allow the reaction to stir at a controlled temperature until TLC or GC-MS indicates the consumption of the starting material.

-

Pour the reaction mixture over ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the nitrated intermediate.

Causality: The strong electron-withdrawing nature of the fluorine atoms deactivates the naphthalene ring towards electrophilic substitution. However, nitration is still possible under forcing conditions. The regioselectivity of this step will be critical and may yield a mixture of isomers requiring purification.

Step 2: Reduction of the Nitro Group

-

Dissolve the nitrated intermediate in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a reducing agent such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon under a hydrogen atmosphere.

-

Monitor the reaction until the complete reduction of the nitro group to an amine is observed.

-

Work up the reaction accordingly to isolate the aminonaphthalene derivative.

Step 3 & 4: Diazotization and Hydrolysis

-

Dissolve the aminonaphthalene derivative in an aqueous solution of a strong acid (e.g., sulfuric acid) and cool to 0-5°C.

-

Add a solution of sodium nitrite in water dropwise to form the diazonium salt.

-

Gently heat the solution containing the diazonium salt. The diazonium group will be replaced by a hydroxyl group upon hydrolysis.

-

Cool the reaction mixture and extract the desired this compound.

-

Purify the final product by column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

In the absence of published spectra, the following predictions are based on established principles of NMR and IR spectroscopy for organofluorine compounds.[2][3][4][5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to show signals in the aromatic region (approximately 7.0-8.0 ppm). The protons on the naphthalene ring will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings. The phenolic proton will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon spectrum will display ten distinct signals. The carbons directly bonded to fluorine (C-7 and C-8) will appear as doublets with large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz). Carbons further away will show smaller two-bond (²JCF) and three-bond (³JCF) couplings. The carbon bearing the hydroxyl group (C-2) will be shifted downfield.[3][5]

-

¹⁹F NMR: The fluorine spectrum is anticipated to show two distinct signals for the non-equivalent fluorine atoms at positions 7 and 8. These signals will likely appear as doublets of doublets due to coupling with each other (³JFF) and with neighboring protons. The chemical shifts for aromatic fluorines typically fall within a wide range, and their exact positions would need to be determined experimentally.[2][4][9]

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be characterized by the following key absorptions:[6][7][8]

| Wavenumber (cm⁻¹) | Vibration |

| ~3200-3600 | O-H stretch (broad) |

| ~3000-3100 | Aromatic C-H stretch |

| ~1500-1600 | Aromatic C=C stretching |

| ~1200-1300 | C-O stretch (phenol) |

| ~1000-1100 | C-F stretch |

Mass Spectrometry (MS):

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 180.15. Fragmentation patterns would likely involve the loss of CO, and potentially HF, leading to characteristic daughter ions.

Potential Applications

While specific applications for this compound are not extensively documented, its structure suggests potential utility in several areas of research and development, drawing parallels with other fluorinated naphthalenes.[10][11][12]

-

Materials Science: Fluorinated aromatic compounds are of significant interest in the development of advanced materials. The introduction of fluorine atoms can enhance thermal stability, modify electronic properties, and influence intermolecular interactions.[10][12][13] This makes this compound a potential building block for:

-

Organic Electronics: As a precursor for organic semiconductors, liquid crystals, and components in organic light-emitting diodes (OLEDs) and photovoltaic cells.[11]

-

Specialty Polymers: Incorporation into polymer backbones could impart desirable properties such as increased durability and altered optical characteristics.[11]

-

-

Drug Discovery: The naphthalene scaffold is present in numerous bioactive molecules. Fluorine substitution is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and bioavailability. The difluoronaphthol core could serve as a key intermediate in the synthesis of novel therapeutic agents.

-

Synthetic Chemistry: As a fluorinated building block, this compound can be used in the synthesis of more complex molecules through reactions targeting the hydroxyl group or the aromatic ring.

Conclusion

This compound is a specialized chemical intermediate with significant potential, particularly in the fields of materials science and medicinal chemistry. While detailed experimental data for this specific molecule is sparse, this guide provides a robust framework for its synthesis, characterization, and potential applications based on fundamental chemical principles and data from analogous compounds. As research into fluorinated aromatics continues to expand, the utility of versatile building blocks like this compound is likely to become more prominent.

References

- The Role of 1-Fluoronaphthalene in Advanced M

- Harnessing the Potential of Fluoro Naphthaldehyde Uses in M

- Perfluorohalogenated naphthalenes: synthesis, crystal structure, and intermolecular interaction - CrystEngComm (RSC Publishing). (URL: )

- Supporting information - The Royal Society of Chemistry. (URL: )

- Perfluorohalogenated Naphthalenes: Synthesis, Crystal Structure, and Intermolecular Interaction | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (URL: )

- Supporting Information - The Royal Society of Chemistry. (URL: )

- Highly fluorinated naphthalenes and bifurc

- This compound | 675132-42-0 - Sigma-Aldrich. (URL: )

- 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromucon

- 19Flourine NMR. (URL: )

- Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek. (URL: )

- 19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry. (URL: )

- 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R) - Semantic Scholar. (URL: )

- This compound | 675132-42-0 - Sigma-Aldrich. (URL: )

- Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (URL: )

- US11357738B2 - Semifluorinated compounds and their compositions - Google P

- (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol - PubChem. (URL: )

- 13C NMR Chemical Shift - Oregon St

- This compound | 675132-42-0 - Sigma-Aldrich. (URL: )

- 13-C NMR Chemical Shift Table.pdf. (URL: )

- Determination of 8:2 fluorotelomer alcohol in animal plasma and tissues by gas chromatography-mass spectrometry - PubMed. (URL: )

- Table of Characteristic IR Absorptions. (URL: )

- database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. (URL: )

- Infrared Spectroscopy - MSU chemistry. (URL: )

- Representative mass spectra of 8-2 fTOH (A), and the derivatized...

- Interpreting Infrared Spectra - Specac Ltd. (URL: )

- 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: )

Sources

- 1. This compound | 675132-42-0 [sigmaaldrich.com]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. Perfluorohalogenated naphthalenes: synthesis, crystal structure, and intermolecular interaction - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 13. Highly fluorinated naphthalenes and bifurcated C–H⋯F–C hydrogen bonding - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE01322K [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 7,8-Difluoronaphthalen-2-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery, the adage "a hit is not a lead, and a lead is not a drug" underscores the arduous journey from initial discovery to a viable therapeutic agent. A significant contributor to the high attrition rates in drug development is the suboptimal physicochemical properties of candidate molecules. These properties, including solubility, lipophilicity, and ionization state, govern a compound's absorption, distribution, metabolism, and excretion (ADME), as well as its potential for toxicity.[1][2][3] Therefore, a comprehensive understanding and early optimization of these characteristics are paramount to designing effective and safe medicines.[3][4]

This technical guide provides an in-depth examination of the core physicochemical properties of 7,8-Difluoronaphthalen-2-ol (CAS Number: 675132-42-0) , a fluorinated bicyclic aromatic alcohol. The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and lipophilicity. This guide is intended to serve as a vital resource for researchers, offering both foundational data and detailed experimental protocols to facilitate the evaluation and application of this and structurally related compounds in drug development programs.

Molecular and Core Physicochemical Data

A foundational understanding of a molecule begins with its fundamental properties. The data presented herein for this compound has been compiled from available supplier information and computational predictions where experimental data is not publicly available.

| Property | Value | Source |

| Chemical Structure |  | |

| CAS Number | 675132-42-0 | |

| Molecular Formula | C₁₀H₆F₂O | |

| Molecular Weight | 180.15 g/mol | |

| Physical Form | Solid | |

| Boiling Point | 305.6°C at 760 mmHg | |

| Predicted Melting Point | Not available. An experimental determination is recommended. | |

| Predicted Aqueous Solubility | Very low. An experimental determination is crucial. | |

| Predicted pKa | Due to the phenolic hydroxyl group, an acidic pKa is expected, likely in the range of 8-10. Experimental verification is necessary. |

Synthesis of this compound: A Proposed Synthetic Pathway

A [label="1,2-Difluorobenzene"]; B [label="3,4-Difluorobenzaldehyde"]; C [label="3-(3,4-Difluorophenyl)acrylic acid"]; D [label="3-(3,4-Difluorophenyl)propanoic acid"]; E [label="4-(3,4-Difluorophenyl)butanoyl chloride"]; F [label="7,8-Difluoro-1-tetralone"]; G [label="this compound"];

A -> B [label="Vilsmeier-Haack or Gattermann-Koch reaction"]; B -> C [label="Malonic acid, pyridine, piperidine"]; C -> D [label="H₂, Pd/C"]; D -> E [label="SOCl₂"]; E -> F [label="AlCl₃ (Friedel-Crafts acylation)"]; F -> G [label="Dehydrogenation (e.g., DDQ or SeO₂)"]; }

Proposed synthetic pathway for this compound.

Experimental Protocols for Physicochemical Characterization

The following section details step-by-step methodologies for determining the key physicochemical properties of this compound. These protocols are designed to be self-validating and provide a robust framework for accurate characterization.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities typically lead to a depressed and broader melting range.

Methodology:

-

Sample Preparation: Finely crush a small amount of this compound into a powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Rapid Determination (Optional): Heat the sample at a rapid rate (e.g., 10-20°C/min) to get an approximate melting range.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating at a slow, controlled rate (1-2°C/min).

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting range is reported as T₁ - T₂.

Aqueous Solubility Determination (Shake-Flask Method)

Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Solution Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 5.0, 6.2, and 7.4).

-

Sample Addition: Add an excess amount of this compound to a known volume of each buffer in separate sealed vials. The presence of undissolved solid is essential.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Sample Analysis: Carefully remove an aliquot of the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Quantification: Determine the concentration of this compound in the supernatant by comparing the analytical response to a standard curve of known concentrations.

A [label="Add excess this compound to buffer"]; B [label="Equilibrate (24-48h with agitation)"]; C [label="Centrifuge to separate solid and liquid phases"]; D [label="Analyze supernatant by HPLC"]; E [label="Quantify against a standard curve"];

A -> B; B -> C; C -> D; D -> E; }

Workflow for aqueous solubility determination.

pKa Determination (Potentiometric Titration)

Rationale: The acid dissociation constant (pKa) dictates the extent of a molecule's ionization at a given pH. This is crucial for understanding its solubility, permeability, and interaction with biological targets. For this compound, the phenolic hydroxyl group is expected to be the primary ionizable group.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a known volume.

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region in the titration curve.

Spectroscopic Characterization: A Predictive Overview

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the fluorine and hydroxyl substituents. The hydroxyl proton will likely appear as a broad singlet, the position of which will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms of the naphthalene ring system. The carbons directly attached to the fluorine atoms will exhibit characteristic C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will provide direct information about the fluorine environments and can be a powerful tool for confirming the structure.

-

IR Spectroscopy: The infrared spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic C-F stretching vibrations are also anticipated, typically in the 1000-1400 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 180.15 g/mol . The fragmentation pattern can provide further structural information.

Conclusion and Future Directions

This compound represents a class of compounds with significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with detailed protocols for their experimental determination. The lack of extensive experimental data in the public domain highlights the opportunity for further research to fully characterize this molecule. Such studies will be invaluable for its potential application in drug discovery and development, providing a more complete understanding of its ADME and toxicological profile, and ultimately enabling its rational design into novel therapeutic agents.

References

- Kumar, A., & Mittal, A. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Pharma Research & Review, 4(2), 26-34.

- Di, L., & Kerns, E. H. (2016). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current drug discovery technologies, 13(1), 2–13.

-

Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]

-

Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. [Link]

-

LookChem. (2023). What are the physicochemical properties of drug?. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | 675132-42-0 [sigmaaldrich.com]

- 3. An investigation of the solubility of various compounds in the hydrofluoroalkane propellants and possible model liquid propellants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 675132-42-0 [sigmaaldrich.com]

An In-depth Technical Guide to the Structural Analysis of 7,8-Difluoronaphthalen-2-ol

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 7,8-Difluoronaphthalen-2-ol, a fluorinated aromatic compound of interest to researchers in medicinal chemistry and materials science. Recognizing the critical role of precise structural characterization in understanding molecular properties and function, this document details the application of key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. While experimental data for this compound is not widely available, this guide leverages established principles and spectral data from analogous compounds to present a predictive and methodological approach to its structural analysis. This serves as a robust instructional resource for scientists and drug development professionals engaged in the characterization of novel fluorinated molecules.

Introduction: The Significance of Fluorine in Naphthalene Scaffolds

The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, a strategy widely employed in drug discovery and materials science. In the context of the naphthalene scaffold, the introduction of fluorine can influence metabolic stability, binding affinity to biological targets, and electronic properties. This compound presents a unique substitution pattern, the analysis of which requires a multi-faceted analytical approach to unambiguously confirm its structure and purity. This guide provides the theoretical and practical foundations for achieving this.

Safety and Handling of Fluorinated Naphthalenes

Fluorinated organic compounds require careful handling due to their potential reactivity and toxicity.[1] All laboratory personnel must be trained on the specific hazards associated with these compounds.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.[1]

-

Hand Protection: Chemical-resistant gloves are essential. It is recommended to consult the glove manufacturer's compatibility chart for the specific solvents being used.[1]

-

Protective Clothing: A lab coat is required to prevent skin contact.

Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

In case of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1] For compounds that can generate hydrogen fluoride (HF), application of calcium gluconate gel after flushing is a critical first aid measure.[2]

Storage:

-

Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The recommended storage temperature for this compound is 2-8°C.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number and connectivity of the hydrogen atoms in the molecule. Based on the structure of this compound, we can predict the following signals:

-

Aromatic Protons: The naphthalene ring system will exhibit a series of signals in the aromatic region (typically 7.0-8.5 ppm). The specific splitting patterns will be influenced by both H-H and H-F couplings.

-

Hydroxyl Proton: A broad singlet corresponding to the -OH proton will be present. Its chemical shift can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments. The presence of fluorine will cause characteristic splitting of the signals for the carbon atoms to which they are attached (¹J-CF) and to adjacent carbons (²J-CF, ³J-CF).

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it particularly useful for analyzing fluorinated compounds.[4][5] For this compound, we would expect to see signals corresponding to the two fluorine atoms. The chemical shifts and coupling constants will be diagnostic of their positions on the naphthalene ring. Aromatic fluorine shifts are sensitive to the nature of other substituents on the ring.[6]

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | 7.0 - 8.0 | m | J(H,H), J(H,F) |

| ¹H (-OH) | Variable | br s | - |

| ¹³C | 100 - 160 | d, t | J(C,F) |

| ¹⁹F | -110 to -140 | m | J(F,F), J(F,H) |

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled). An APT or DEPT experiment can be run to aid in the assignment of carbon types (CH, CH₂, CH₃).

-

¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. If both proton-coupled and decoupled spectra are acquired, valuable information about H-F couplings can be obtained.

-

2D NMR Experiments: To unambiguously assign the structure, a suite of 2D NMR experiments should be performed, including:

-

COSY (Correlation Spectroscopy): To identify H-H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) H-C correlations, which is crucial for establishing the connectivity of the entire molecule.

-

HOESY (Heteronuclear Overhauser Effect Spectroscopy): A ¹H-¹⁹F HOESY can provide through-space correlations, aiding in the assignment of the fluorine positions relative to the protons.

-

Diagram 1: NMR Experimental Workflow

Caption: Workflow for the structural elucidation of this compound by NMR spectroscopy.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a vital technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Predicted Mass Spectrum

-

Molecular Ion (M⁺∙): For this compound (C₁₀H₆F₂O), the exact mass of the molecular ion is 180.0386. High-resolution mass spectrometry (HRMS) should be able to confirm this with high accuracy.

-

Fragmentation Pattern: The fragmentation of fluorinated aromatic compounds can be complex. Common fragmentation pathways may include the loss of CO, HF, or other small neutral molecules. The fragmentation pattern can provide clues about the substitution pattern on the naphthalene ring.

Experimental Protocol for MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for this type of molecule. Electron ionization (EI) can also be used, particularly with gas chromatography-mass spectrometry (GC-MS), and may provide more extensive fragmentation.

-

Mass Analysis: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended to obtain accurate mass measurements.

-

Tandem Mass Spectrometry (MS/MS): To further investigate the fragmentation pathways, MS/MS experiments can be performed. In this technique, the molecular ion is isolated and then fragmented, and the resulting fragment ions are analyzed.

Diagram 2: Mass Spectrometry Workflow

Sources

An In-Depth Technical Guide to the Synthesis of 7,8-Difluoronaphthalen-2-ol

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often imparting profound effects on metabolic stability, binding affinity, and lipophilicity. 7,8-Difluoronaphthalen-2-ol is a valuable fluorinated scaffold, presenting a unique substitution pattern that is of significant interest in the design of novel therapeutic agents and advanced materials. This guide provides a comprehensive overview of a robust synthetic strategy for the preparation of this key intermediate, grounded in established chemical principles and supported by practical, field-proven insights. The narrative is designed to not only provide a step-by-step protocol but also to elucidate the underlying chemical logic, empowering researchers to adapt and troubleshoot the synthesis as needed.

Introduction to Synthetic Strategy: A Logic-Driven Approach

Direct fluorination of the naphthalene core at the 7 and 8 positions with simultaneous control of the hydroxyl group at the 2-position presents significant regioselectivity challenges. Therefore, a more rational and controllable approach involves the construction of the naphthalene ring system from a suitably pre-functionalized benzene precursor. This strategy ensures the precise placement of the fluorine and hydroxyl moieties.

The proposed synthetic pathway leverages a convergent strategy, beginning with the construction of a key intermediate, a difluorotetralone, which is subsequently aromatized to the desired naphthol. This multi-step approach, outlined below, offers several advantages, including the use of readily available starting materials and reliance on well-understood, high-yielding chemical transformations.

Overall Synthetic Workflow:

Figure 1: Proposed synthetic workflow for this compound.

Part 1: Construction of the Naphthalene Core via Stobbe Condensation and Cyclization

The cornerstone of this synthesis is the Stobbe condensation, a powerful carbon-carbon bond-forming reaction.[1][2] This reaction, involving the condensation of a carbonyl compound with a succinic ester in the presence of a strong base, is exceptionally well-suited for the initial construction of the carbon skeleton required for the naphthalene ring.[3][4]

Step 1: Stobbe Condensation of 2,3-Difluorobenzaldehyde with Diethyl Succinate

The synthesis commences with the base-catalyzed condensation of 2,3-difluorobenzaldehyde with diethyl succinate. The choice of a strong, non-nucleophilic base such as potassium tert-butoxide is critical to favor the formation of the succinate enolate and drive the reaction towards the desired product. The reaction proceeds through a γ-lactone intermediate which then undergoes ring-opening to yield the itaconic acid half-ester.

Causality Behind Experimental Choices:

-

Potassium tert-butoxide: Its bulky nature minimizes side reactions such as Claisen condensation of the diethyl succinate.

-

Anhydrous Conditions: The base is highly sensitive to moisture, and anhydrous solvents (e.g., dry tert-butanol or toluene) are essential for optimal yield.

Step 2: Catalytic Hydrogenation of the Itaconic Acid Half-Ester

The double bond in the itaconic acid half-ester is selectively reduced via catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere at moderate pressure.

Causality Behind Experimental Choices:

-

10% Pd/C: This catalyst loading provides a good balance between reactivity and cost.

-

Ethanol or Acetic Acid: These solvents are excellent for dissolving the substrate and are compatible with the hydrogenation conditions.

Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)

The resulting substituted succinic acid is then cyclized to form the tetralone ring via an intramolecular Friedel-Crafts acylation. This reaction is promoted by a strong acid, which facilitates the formation of an acylium ion that then attacks the electron-rich difluorobenzene ring. Polyphosphoric acid (PPA) is often the reagent of choice for such cyclizations, as it serves as both the acidic catalyst and the reaction medium.

Causality Behind Experimental Choices:

-

Polyphosphoric Acid (PPA): PPA provides a strongly acidic and dehydrating medium, which is ideal for promoting the intramolecular acylation and minimizing side reactions.

-

Elevated Temperature: The reaction typically requires heating to overcome the activation energy for the cyclization.

Part 2: Aromatization to this compound

The final stage of the synthesis involves the dehydrogenation (aromatization) of the tetralone intermediate to the desired naphthol. This can be achieved through various methods, with catalytic dehydrogenation being a common and efficient approach.

Step 4: Dehydrogenation of the Tetralone

The 7,8-difluorotetralone is aromatized by heating with a dehydrogenation catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent. This process involves the removal of two molecules of hydrogen to form the stable aromatic naphthalene ring system. The presence of the keto group in the tetralone directs the aromatization to yield the corresponding naphthol.

Causality Behind Experimental Choices:

-

High-Boiling Solvent: Solvents such as diphenyl ether or decalin are often used to achieve the high temperatures required for efficient dehydrogenation.

-

Palladium on Carbon (Pd/C): This catalyst is highly effective for dehydrogenation reactions and can often be recovered and reused.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | Purity/Grade | Supplier (Example) |

| 2,3-Difluorobenzaldehyde | >98% | Sigma-Aldrich |

| Diethyl Succinate | >99% | Sigma-Aldrich |

| Potassium tert-butoxide | >98% | Sigma-Aldrich |

| Palladium on Carbon (10%) | - | Sigma-Aldrich |

| Polyphosphoric Acid (PPA) | - | Sigma-Aldrich |

| Anhydrous tert-butanol | >99.5% | Sigma-Aldrich |

| Ethanol (200 proof) | - | Sigma-Aldrich |

| Diethyl Ether | ACS Grade | Fisher Scientific |

| Hydrochloric Acid (concentrated) | ACS Grade | Fisher Scientific |

| Sodium Sulfate (anhydrous) | ACS Grade | Fisher Scientific |

| Diphenyl Ether | >99% | Sigma-Aldrich |

Step 1: Synthesis of the Itaconic Acid Half-Ester

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve potassium tert-butoxide (1.1 equivalents) in anhydrous tert-butanol under a nitrogen atmosphere.

-

To this solution, add a mixture of 2,3-difluorobenzaldehyde (1.0 equivalent) and diethyl succinate (1.2 equivalents) dropwise over 30 minutes, maintaining the temperature below 30 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 4 hours, then heat to reflux for 2 hours.

-

Cool the mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2.

-

Extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude itaconic acid half-ester.

Step 2: Synthesis of the Substituted Succinic Acid

-

Dissolve the crude itaconic acid half-ester from the previous step in ethanol in a hydrogenation vessel.

-

Add 10% palladium on carbon (approximately 5 mol%).

-

Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature for 12 hours.

-

Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude substituted succinic acid.

Step 3: Synthesis of 7,8-Difluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid

-

Place the crude substituted succinic acid in a round-bottom flask and add polyphosphoric acid (approximately 10 times the weight of the succinic acid).

-

Heat the mixture with stirring to 100 °C for 4 hours.

-

Carefully pour the hot reaction mixture onto crushed ice.

-

Allow the ice to melt, and collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the solid in a vacuum oven to yield the crude tetralone.

Step 4: Synthesis of this compound

-

In a round-bottom flask equipped with a reflux condenser, combine the crude tetralone and 10% palladium on carbon (approximately 10 mol%).

-

Add diphenyl ether as the solvent.

-

Heat the mixture to reflux (approximately 250-260 °C) for 6 hours.

-

Cool the reaction mixture to room temperature and dilute with toluene.

-

Filter the mixture to remove the catalyst.

-

The product can be isolated from the diphenyl ether by vacuum distillation or by extraction with aqueous sodium hydroxide, followed by acidification and extraction with an organic solvent.

-

Further purification can be achieved by recrystallization or column chromatography.

Characterization and Analysis

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure and substitution pattern of the fluorinated naphthalene ring.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

-

Melting Point: As a preliminary indicator of purity.

Safety Considerations

-

Potassium tert-butoxide: Highly reactive and corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Hydrogen Gas: Highly flammable. Perform hydrogenation in a well-ventilated area, away from ignition sources, and use appropriate safety equipment.

-

Polyphosphoric Acid: Corrosive. Handle with care and wear appropriate PPE. The addition of the hot PPA mixture to ice should be done cautiously.

-

High-Temperature Reactions: The dehydrogenation step is conducted at high temperatures. Use appropriate heating mantles and ensure the glassware is free of defects.

Conclusion

The synthesis of this compound, while multi-stepped, is a logical and achievable process for researchers in the field of drug discovery and materials science. By employing a strategy that builds the naphthalene core from a difluorinated benzene precursor, the challenges of regioselectivity are effectively overcome. The key transformations—Stobbe condensation, catalytic hydrogenation, intramolecular Friedel-Crafts acylation, and dehydrogenation—are all robust and well-documented reactions in the organic synthesis literature. This guide provides a solid foundation for the successful preparation of this valuable fluorinated building block.

References

-

Banerjee, A. K., et al. (2022). Stobbe Condensation. Organic & Medicinal Chemistry International Journal, 11(4). [Link]

-

Brainly.in. (2019). Explain Haworth synthesis. [Link]

-

Juniper Publishers. (2022). Stobbe Condensation. [Link]

-

Filo. (2025). Write down the different steps involved in Haworth synthesis. [Link]

-

Organic Reactions. (n.d.). The Stobbe Condensation. [Link]

-

Wikipedia. (n.d.). Stobbe condensation. [Link]

Sources

Spectroscopic Profile of 7,8-Difluoronaphthalen-2-ol: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for 7,8-difluoronaphthalen-2-ol (CAS No. 675132-42-0). Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of readily available, published experimental spectra, this guide leverages predictive methodologies and comparative analysis with structurally similar compounds to offer a robust and scientifically grounded spectroscopic profile.

Introduction

This compound is a fluorinated derivative of 2-naphthol, a common scaffold in medicinal chemistry. The introduction of fluorine atoms can significantly alter the physicochemical and metabolic properties of a molecule, making fluorinated analogs like this one of particular interest in the development of novel therapeutic agents. A thorough understanding of the spectroscopic characteristics of this compound is crucial for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

Molecular Structure and Key Features

The structure of this compound, with the IUPAC name 7,8-difluoro-2-naphthol, is characterized by a naphthalene ring system substituted with a hydroxyl group at the 2-position and two fluorine atoms at the 7- and 8-positions. This substitution pattern leads to a unique electronic environment that is reflected in its spectroscopic signatures.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the local electronic environment of fluorine atoms. The predicted NMR data for this compound in a standard solvent like CDCl₃ are presented below.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show signals for the five aromatic protons and the hydroxyl proton. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating hydroxyl group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-1 | 7.6 - 7.8 | d | J ≈ 8.5 |

| H-3 | 7.1 - 7.3 | d | J ≈ 2.0 |

| H-4 | 7.3 - 7.5 | dd | J ≈ 8.5, 2.0 |

| H-5 | 7.2 - 7.4 | d | J ≈ 8.0 |

| H-6 | 7.0 - 7.2 | t | J ≈ 8.0 |

| OH | 4.5 - 5.5 | br s | - |

Rationale:

-

The protons on the hydroxyl-bearing ring (H-1, H-3, H-4) will be influenced by the -OH group.

-

The protons on the fluorinated ring (H-5, H-6) will experience through-space and through-bond couplings with the fluorine atoms, leading to more complex splitting patterns than in 2-naphthol.

-

The hydroxyl proton signal is expected to be a broad singlet and its chemical shift can be highly dependent on concentration and temperature.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The carbon NMR spectrum will display ten signals for the naphthalene core. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants.

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |

| C-1 | 118 - 122 | s | - |

| C-2 | 150 - 155 | s | - |

| C-3 | 108 - 112 | s | - |

| C-4 | 128 - 132 | s | - |

| C-4a | 125 - 129 | d | J ≈ 5-10 |

| C-5 | 115 - 119 | d | J ≈ 20-25 |

| C-6 | 120 - 124 | d | J ≈ 5-10 |

| C-7 | 148 - 152 | d | J ≈ 250-260 |

| C-8 | 145 - 149 | d | J ≈ 245-255 |

| C-8a | 122 - 126 | dd | J ≈ 15-20, 5-10 |

Rationale:

-

The carbons C-7 and C-8, directly attached to fluorine, will be significantly deshielded and exhibit large one-bond ¹JCF coupling constants.

-

Carbons in proximity to the fluorine atoms (C-5, C-6, C-4a, C-8a) will show smaller two- and three-bond C-F couplings.

Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

The fluorine NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms, F-7 and F-8.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| F-7 | -130 to -140 | d | J ≈ 20-25 |

| F-8 | -140 to -150 | d | J ≈ 20-25 |

Rationale:

-

The chemical shifts are in the typical range for aryl fluorides.

-

The two fluorine atoms are expected to show a significant through-bond coupling (⁴JFF) to each other, resulting in a doublet for each signal.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3200 - 3600 | O-H stretch (hydrogen-bonded) | Strong, broad |

| 3000 - 3100 | Aromatic C-H stretch | Medium |

| 1600 - 1630 | Aromatic C=C stretch | Medium |

| 1450 - 1550 | Aromatic C=C stretch | Medium to strong |

| 1200 - 1300 | C-O stretch (phenol) | Strong |

| 1100 - 1200 | C-F stretch | Strong |

| 750 - 900 | Aromatic C-H out-of-plane bend | Strong |

Rationale:

-

A broad O-H stretching band is indicative of intermolecular hydrogen bonding in the solid state or in concentrated solution.

-

The C-F stretching vibrations typically appear as strong bands in the fingerprint region.

-

The pattern of C-H out-of-plane bending bands can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 180 | [M]⁺˙ (Molecular ion) |

| 152 | [M - CO]⁺˙ |

| 133 | [M - CO - F]⁺ |

| 124 | [M - 2CO]⁺˙ (unlikely) or other fragmentation |

Rationale:

-

The molecular ion peak at m/z 180 would confirm the molecular formula C₁₀H₆F₂O.

-

A common fragmentation pathway for phenols is the loss of a neutral carbon monoxide (CO) molecule, which would lead to a fragment at m/z 152.

-

Subsequent loss of a fluorine radical could result in a fragment at m/z 133.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Acquire a standard one-pulse proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR.

-

Determine the chemical shifts relative to the solvent peak.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Use an appropriate reference standard (e.g., CFCl₃ as an external standard).

-

Figure 2: General workflow for NMR data acquisition and processing.

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The spectrum is usually displayed in terms of transmittance or absorbance.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Scan a range of m/z values to detect the molecular ion and fragment ions.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, grounded in established spectroscopic principles and comparative analysis, offer a valuable resource for the identification and structural verification of this compound. As experimental data becomes publicly available, this guide can serve as a foundational reference for its interpretation.

References

Due to the predictive nature of this guide, direct literature references for the experimental spectra of this compound are not available. The information presented is based on established principles of spectroscopic interpretation, which are detailed in standard organic chemistry and spectroscopy textbooks.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

An In-Depth Technical Guide to the Solubility of 7,8-Difluoronaphthalen-2-ol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 7,8-Difluoronaphthalen-2-ol, a key intermediate in pharmaceutical and materials science research. In the absence of direct experimental data for this specific compound, this paper establishes a robust predictive framework grounded in the known solubility of its parent compound, 2-naphthol, and the well-documented physicochemical effects of aromatic fluorination. We present a detailed discussion of the theoretical principles governing its solubility, including polarity, hydrogen bonding, and solvent-solute interactions. Furthermore, this guide offers a detailed, field-proven experimental protocol for the precise determination of thermodynamic solubility using the gold-standard shake-flask method. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling informed solvent selection and experimental design.

Introduction: The Significance of Solubility in Research and Development

This compound is a fluorinated aromatic compound with potential applications in the synthesis of novel pharmaceutical agents and advanced materials. The introduction of fluorine atoms into organic molecules can profoundly alter their metabolic stability, binding affinity, and lipophilicity, making them attractive candidates for drug discovery. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences every stage of the development pipeline, from initial screening to formulation and bioavailability.[1] Poor solubility can lead to challenges in purification, inaccurate results in biological assays, and difficulties in formulating effective drug products.[1]

Understanding the solubility of this compound in a range of organic solvents is therefore paramount for its effective utilization. Organic solvents are indispensable in organic synthesis, purification (e.g., crystallization), and as vehicles for in vitro and in vivo studies. This guide aims to provide a thorough understanding of the factors governing the solubility of this compound and a practical methodology for its experimental determination.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is the maximum amount of that solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution.[2] The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that substances with similar polarities are more likely to be soluble in one another.[3]

Physicochemical Properties of this compound

To date, detailed experimental data on the physicochemical properties of this compound are not widely available in the literature. However, we can infer some of its characteristics from its structure and available vendor information.

-

Molecular Formula: C₁₀H₆F₂O[4]

-

Molecular Weight: 180.15 g/mol [4]

-

Structure: A naphthalene core with a hydroxyl group at the 2-position and fluorine atoms at the 7- and 8-positions.

The presence of the hydroxyl (-OH) group allows for hydrogen bonding, both as a donor and an acceptor, which will significantly influence its interaction with protic solvents. The naphthalene ring is inherently nonpolar and hydrophobic. The two fluorine atoms introduce a strong electronegative element, which can alter the electronic distribution of the aromatic system and introduce new potential interactions.

Diagram 1: Chemical Structures

Caption: Chemical structures of the parent compound, 2-naphthol, and the target compound, this compound.

The Parent Compound: 2-Naphthol as a Reference

The solubility of 2-naphthol (C₁₀H₈O) is well-documented and serves as an excellent baseline for predicting the behavior of its difluorinated analog.[1][5][6][7][8][9][10] 2-Naphthol is a polar molecule due to its hydroxyl group, which allows for hydrogen bonding.[8]

Table 1: Experimental Solubility of 2-Naphthol in Various Solvents

| Solvent | Solvent Type | Solubility of 2-Naphthol | Predicted Solubility of this compound | Rationale for Prediction |

| Water | Polar Protic | Sparingly soluble (0.74 g/L at 25°C)[5] | Lower | Increased hydrophobicity due to fluorine atoms. |

| Ethanol | Polar Protic | Very soluble[1] | High | Capable of hydrogen bonding with the hydroxyl group. |

| Diethyl Ether | Polar Aprotic | Very soluble[1] | High | Good solvent for moderately polar compounds. |

| Chloroform | Polar Aprotic | Soluble[1] | High | Good solvent for moderately polar compounds. |

| Benzene | Nonpolar | Soluble[1] | Moderate to High | The aromatic ring of benzene can interact with the naphthalene core. Fluorine substitution may enhance π-π stacking interactions. |

| Hexane | Nonpolar | Limited | Low to Moderate | Primarily van der Waals interactions with the naphthalene core. |

The Impact of Fluorination on Solubility

The introduction of fluorine atoms onto an aromatic ring has several effects that can influence solubility:[11][12][13]

-

Increased Hydrophobicity: Fluorine is the most electronegative element, but a C-F bond is less polarizable than a C-H bond. Generally, replacing hydrogen with fluorine increases the overall hydrophobicity of a molecule, which would suggest a decrease in solubility in polar solvents like water.

-

Altered Polarity: The strong dipole moment of the C-F bonds can alter the overall molecular dipole moment, affecting interactions with polar solvents.

-

Weak Hydrogen Bonds: The fluorine atom can act as a weak hydrogen bond acceptor.

-

Modified Crystal Lattice Energy: Fluorine substitution can significantly change the crystal packing and lattice energy of a solid. A higher melting point often correlates with lower solubility, as more energy is required to break the crystal lattice.

For this compound, the two adjacent fluorine atoms will create a highly electron-withdrawn region on the naphthalene ring. This will likely decrease its solubility in water compared to 2-naphthol. However, its solubility in polar aprotic and some nonpolar organic solvents is expected to remain significant, and potentially even be enhanced in certain cases due to specific interactions.[14]

Experimental Determination of Thermodynamic Solubility: A Standard Protocol

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[15] This method involves agitating an excess of the solid compound in the solvent of choice for a sufficient period to reach equilibrium, followed by separation of the solid and quantification of the dissolved solute in the supernatant.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

-

Preparation of Stock Solution for Quantification:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol or acetonitrile) in a volumetric flask to prepare a stock solution of known concentration.

-

Prepare a series of dilutions from this stock solution to create a calibration curve for HPLC or UV-Vis analysis.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. A general starting point is 5-10 mg of solid.

-

Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).

-

Allow the samples to equilibrate for a minimum of 24-48 hours. This duration should be sufficient to ensure that thermodynamic equilibrium is reached.

-

-

Sample Collection and Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis method.

-

Determine the concentration of this compound in the diluted samples by comparing the analytical response to the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Diagram 2: Shake-Flask Solubility Determination Workflow

Caption: Experimental workflow for the shake-flask solubility determination method.

Predictive Solubility Analysis and Discussion

While awaiting experimental data, a qualitative analysis based on the principles discussed can guide initial solvent selection.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The hydroxyl group of this compound will be the primary driver of solubility in these solvents through hydrogen bonding. High solubility is expected.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl group of the solute. The overall polarity of the difluoronaphthalene system will also contribute to favorable dipole-dipole interactions. Good solubility is anticipated.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in these solvents will be primarily driven by van der Waals forces between the nonpolar solvent and the naphthalene core of the solute. The increased hydrophobicity from the fluorine atoms may lead to moderate solubility in aromatic nonpolar solvents like toluene due to potential π-π interactions, but lower solubility is expected in aliphatic solvents like hexane.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By leveraging the known solubility of the parent compound, 2-naphthol, and established principles of physical organic chemistry, we have developed a predictive framework to guide solvent selection. The detailed, step-by-step protocol for the shake-flask method provides a robust and reliable means for researchers to experimentally determine the thermodynamic solubility of this compound. Accurate solubility data is a cornerstone of successful chemical research and development, and the methodologies and insights presented herein will empower scientists to optimize their experimental designs and accelerate their research goals.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8663, 2-Naphthol. [Link]

-

Solubility of Things. 1-Fluoronaphthalene. [Link]

- Glomme, A., et al. (2005). A review of methods for solubility determination in biopharmaceutical drug characterization. Dissolution Technologies, 12(3), 12-16.

-

Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

Wikipedia. 2-Naphthol. [Link]

-

Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(22), 10967–10992. [Link]

-

LibreTexts Chemistry. Solubility. [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. [Link]

-

ResearchGate. A case study on hybrid machine learning and quantum-informed modelling for solubility prediction of drug compounds in organic solvents. [Link]

-

Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & medicinal chemistry, 18(19), 7078–7084. [Link]

-

Boyer, R., et al. (1995). The photophysical properties of 2-naphthol: A physical chemistry experiment. Journal of Chemical Education, 72(9), A187. [Link]

-

Taylor & Francis Online. Development of QSAR models for in silico screening of antibody solubility. [Link]

-

ChemBK. 2-Naphthol. [Link]

-

Chem-Supply. 2-Naphthol. [Link]

-

ResearchGate. Fluorinated Aromatic Compounds. [Link]

-

Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Compound formation and solubility of some aromatic hydrocarbon and fluorocarbon systems. [Link]

-

PubMed. The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. [Link]

-

National Center for Biotechnology Information. On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals. [Link]

-

University of Waterloo. Solubility of Organic Compounds. [Link]

Sources

- 1. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. QSAR-based solubility model for drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]